![molecular formula C15H16ClN7O B5620264 7-[(3-chloro-6-methylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-3,5-dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5620264.png)
7-[(3-chloro-6-methylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-3,5-dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine
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Description
The study of pyrazolo[1,5-a]pyrimidine derivatives, including those fused with [1,2,4]triazolo[4,3-a]pyrazine rings, is significant due to their potential biological activities and applications in medicinal chemistry. These compounds are structurally characterized by the presence of multiple heterocyclic rings, which are known to contribute to diverse pharmacological properties.
Synthesis Analysis
The synthesis of derivatives similar to the compound typically involves multistep synthetic routes. For example, derivatives of pyrazolo[4,3-d]-v-triazine can be synthesized through diazotization reactions, followed by ring closure and oxidation processes (Long, Gerster, & Townsend, 1970). Additionally, cyclocondensation reactions have been used to create complex pyrazolo[1,5-a]pyrimidine structures (Desenko et al., 1998).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by their heterocyclic frameworks, which often include nitrogen atoms within the ring structures. This molecular architecture is crucial for their biological activities and interactions with biological targets. Advanced techniques such as NMR and X-ray crystallography have been utilized to elucidate the structures of these compounds (Chimichi et al., 1996).
Chemical Reactions and Properties
Pyrazolo[1,5-a]pyrimidine derivatives undergo various chemical reactions, including cyclocondensation and heterocyclization, to yield complex structures with diverse substituents. These reactions are often influenced by the reagents used, reaction conditions, and the nature of the starting materials (Tyurin et al., 2005).
Future Directions
properties
IUPAC Name |
(3-chloro-6-methylpyrazolo[1,5-a]pyrimidin-2-yl)-(3,5-dimethyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN7O/c1-8-4-17-14-12(16)13(20-22(14)5-8)15(24)21-6-9(2)23-10(3)18-19-11(23)7-21/h4-5,9H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTZMWPAVZPAKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC2=NN=C(N12)C)C(=O)C3=NN4C=C(C=NC4=C3Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(3-Chloro-6-methylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-3,5-dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine |
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